molecular formula C23H19ClO5 B12775558 1,3-Benzodioxan-2-carboxylic acid, 6-(p-chlorophenoxy)-4-methyl-4-phenyl-, methyl ester, (E)- CAS No. 86617-12-1

1,3-Benzodioxan-2-carboxylic acid, 6-(p-chlorophenoxy)-4-methyl-4-phenyl-, methyl ester, (E)-

Cat. No.: B12775558
CAS No.: 86617-12-1
M. Wt: 410.8 g/mol
InChI Key: PFTMGJSICRSEGM-GOTSBHOMSA-N
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Description

1,3-Benzodioxan-2-carboxylic acid, 6-(p-chlorophenoxy)-4-methyl-4-phenyl-, methyl ester, (E)- is a complex organic compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxan-2-carboxylic acid, 6-(p-chlorophenoxy)-4-methyl-4-phenyl-, methyl ester, (E)- typically involves multiple steps:

    Formation of the Benzodioxane Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Carboxylic Acid Group: This step often involves carboxylation reactions using carbon dioxide or carboxylating agents.

    Esterification: The carboxylic acid group is then esterified using methanol and acid catalysts.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxan-2-carboxylic acid, 6-(p-chlorophenoxy)-4-methyl-4-phenyl-, methyl ester, (E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,3-Benzodioxan-2-carboxylic acid, 6-(p-chlorophenoxy)-4-methyl-4-phenyl-, methyl ester, (E)- has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of drugs targeting various diseases.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxan-2-carboxylic acid, 6-(p-chlorophenoxy)-4-methyl-4-phenyl-, methyl ester, (E)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxan-2-carboxylic acid derivatives: These compounds share the benzodioxane core structure but differ in their substituents.

    Phenoxyacetic acid derivatives: Compounds with similar phenoxy groups but different core structures.

Uniqueness

1,3-Benzodioxan-2-carboxylic acid, 6-(p-chlorophenoxy)-4-methyl-4-phenyl-, methyl ester, (E)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable intermediate in various synthetic pathways.

Properties

CAS No.

86617-12-1

Molecular Formula

C23H19ClO5

Molecular Weight

410.8 g/mol

IUPAC Name

methyl (2S,4S)-6-(4-chlorophenoxy)-4-methyl-4-phenyl-1,3-benzodioxine-2-carboxylate

InChI

InChI=1S/C23H19ClO5/c1-23(15-6-4-3-5-7-15)19-14-18(27-17-10-8-16(24)9-11-17)12-13-20(19)28-22(29-23)21(25)26-2/h3-14,22H,1-2H3/t22-,23-/m0/s1

InChI Key

PFTMGJSICRSEGM-GOTSBHOMSA-N

Isomeric SMILES

C[C@@]1(C2=C(C=CC(=C2)OC3=CC=C(C=C3)Cl)O[C@@H](O1)C(=O)OC)C4=CC=CC=C4

Canonical SMILES

CC1(C2=C(C=CC(=C2)OC3=CC=C(C=C3)Cl)OC(O1)C(=O)OC)C4=CC=CC=C4

Origin of Product

United States

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